molecular formula C6H9N3O B577725 (6-Amino-2-methylpyrimidin-4-yl)methanol CAS No. 1365993-18-5

(6-Amino-2-methylpyrimidin-4-yl)methanol

Cat. No.: B577725
CAS No.: 1365993-18-5
M. Wt: 139.158
InChI Key: XZWHLZNMTVWOPI-UHFFFAOYSA-N
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Description

(6-Amino-2-methylpyrimidin-4-yl)methanol is a chemical compound with the molecular formula C6H9N3O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely recognized for their diverse biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-2-methylpyrimidin-4-yl)methanol typically involves the reaction of 2-methylpyrimidine-4,6-diamine with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-Amino-2-methylpyrimidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidine derivatives, which have significant applications in medicinal chemistry and pharmaceuticals .

Scientific Research Applications

(6-Amino-2-methylpyrimidin-4-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Amino-2-methylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with nucleic acids, affecting their replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Amino-2-methylpyrimidin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of chemistry and pharmaceuticals .

Properties

IUPAC Name

(6-amino-2-methylpyrimidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-8-5(3-10)2-6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWHLZNMTVWOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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